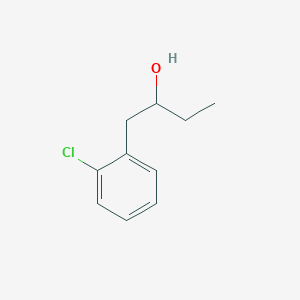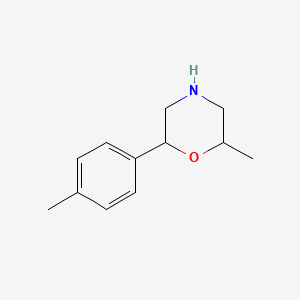
2',5'-Difluoro-biphenyl-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',5'-Difluoro-biphenyl-4-acetic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms on the biphenyl ring and an acetic acid group attached to the fourth carbon of the biphenyl structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2',5'-Difluoro-biphenyl-4-acetic acid typically involves the following steps:
Biphenyl Derivative Formation: The starting material is biphenyl, which undergoes halogenation to introduce fluorine atoms at the 2' and 5' positions.
Acetylation: The fluorinated biphenyl is then subjected to acetylation to introduce the acetic acid group at the 4-position.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2',5'-Difluoro-biphenyl-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form carboxylic acids or their derivatives.
Reduction: The fluorine atoms can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, anhydrides, and esters.
Reduction: Difluorobiphenyl derivatives with reduced fluorine content.
Substitution: Various halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
2',5'-Difluoro-biphenyl-4-acetic acid finds applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its therapeutic potential in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other fluorinated compounds.
Mecanismo De Acción
The mechanism by which 2',5'-Difluoro-biphenyl-4-acetic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's binding affinity to specific receptors, leading to biological responses. The acetic acid group may participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
2',5'-Difluoro-biphenyl-4-acetic acid is compared with other similar compounds, such as:
Biphenyl-4-acetic acid: Lacks fluorine atoms, resulting in different chemical and biological properties.
2',5'-Dichloro-biphenyl-4-acetic acid: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.
2',5'-Difluoro-biphenyl-3-acetic acid: Similar structure but with the acetic acid group at a different position, affecting its properties and applications.
Propiedades
IUPAC Name |
2-[4-(2,5-difluorophenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-11-5-6-13(16)12(8-11)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERSPZPSQNPCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B7843981.png)
![2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone](/img/structure/B7843995.png)
![2,7-Diazaspiro[4.4]nonan-2-yl(p-tolyl)methanone](/img/structure/B7844008.png)

![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7844035.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7844047.png)
![2-[3-(3-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B7844053.png)






